Tert-butyl 1-methyl-7-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate
Description
Tert-butyl 1-methyl-7-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate is a bicyclic β-lactam derivative characterized by a 3-azabicyclo[3.2.0]heptane core with a 7-oxo group, a 1-methyl substituent, and a tert-butyl ester moiety. This structure is pivotal in medicinal chemistry, particularly in antibiotic design, due to its β-lactamase resistance and stability conferred by the bicyclic framework and bulky tert-butyl group .
Properties
IUPAC Name |
tert-butyl 1-methyl-7-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-11(2,3)16-10(15)13-6-8-5-9(14)12(8,4)7-13/h8H,5-7H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGAAYIFPSORVNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CN(CC1CC2=O)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1-methyl-7-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate typically involves the reaction of specific precursors under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a base and a tert-butyl esterifying agent . The reaction conditions often require precise temperature control and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 1-methyl-7-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and may include specific solvents, temperatures, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Tert-butyl 1-methyl-7-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 1-methyl-7-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Bicyclic Framework Modifications
Compound 1 : o-Nitrobenzyl 3-tert-butyl-6,6-dimethyl-7-oxo-4-oxa-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate
- Key Features: Replaces the 3-aza group with 4-oxa, introducing an oxygen atom.
- Data: UV λmax = 261 nm (ε = 5800) in methanol, indicating conjugated π-system interactions .
Compound 2 : Tert-butyl 6-amino-3-azabicyclo[3.2.0]heptane-3-carboxylate
- Key Features: Substitutes the 7-oxo group with a 6-amino moiety, altering hydrogen-bonding capacity and basicity. This modification is critical for targeting bacterial transpeptidases .
- Data : Molecular weight = 212.29; CAS 1250884-66-2; ESI-MS m/z 376.4 [M+H]+ observed in related analogs .
Compound 3 : Tert-butyl 3,6-diazabicyclo[3.2.0]heptane-3-carboxylate
Substituent Effects on Physicochemical Properties
*Note: CAS 266-104-5 corresponds to a structurally related compound with a hydroxyethylidene group .
Stability and Reactivity Trends
- 7-Oxo Group : Enhances electrophilicity at the β-lactam carbonyl, critical for acylating bacterial penicillin-binding proteins. The absence of this group in Compound 2 reduces reactivity but increases solubility .
- tert-Butyl Ester : Improves metabolic stability across all analogs, with logP values ~2.5–3.0, favoring blood-brain barrier penetration in CNS-targeted drugs .
Biological Activity
Tert-butyl 1-methyl-7-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate, also known by its CAS number 1263378-91-1, is a bicyclic compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula: C12H19NO3
- Molecular Weight: 225.28 g/mol
- CAS Number: 1263378-91-1
- Purity: Typically ≥ 97% in commercial preparations
Pharmacological Properties
This compound has shown various biological activities, primarily as an inhibitor of certain enzymes and as a potential therapeutic agent in antibiotic development. Its structure suggests it may interact with biological targets involved in bacterial resistance mechanisms.
The compound's mechanism of action is hypothesized to involve:
- Enzyme Inhibition: It may inhibit β-lactamases, enzymes produced by bacteria that confer resistance to β-lactam antibiotics.
- Antimicrobial Activity: Preliminary studies suggest that it exhibits antimicrobial properties against specific strains of bacteria, potentially through disruption of cell wall synthesis.
Study 1: Inhibition of β-Lactamases
A study published in MDPI explored the synthesis of β-lactamase inhibitors and included Tert-butyl 1-methyl-7-oxo-3-azabicyclo[3.2.0]heptane derivatives as candidates for restoring the efficacy of β-lactam antibiotics against resistant strains. The results indicated that these compounds could effectively inhibit various classes of β-lactamases, enhancing the activity of co-administered antibiotics .
Study 2: Antimicrobial Efficacy
In another study focusing on the antimicrobial properties of azabicyclic compounds, Tert-butyl 1-methyl-7-oxo-3-azabicyclo[3.2.0]heptane was tested against a panel of Gram-positive and Gram-negative bacteria. The compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development .
Comparative Analysis
| Compound Name | CAS Number | Molecular Weight | Activity Type |
|---|---|---|---|
| This compound | 1263378-91-1 | 225.28 g/mol | β-lactamase inhibitor |
| Clavulanic Acid | 58066-25-6 | 224.25 g/mol | β-lactamase inhibitor |
| Tazobactam | 103060-53-3 | 244.26 g/mol | β-lactamase inhibitor |
This table compares Tert-butyl 1-methyl-7-oxo with other known β-lactamase inhibitors, highlighting its comparable molecular weight and similar activity profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
